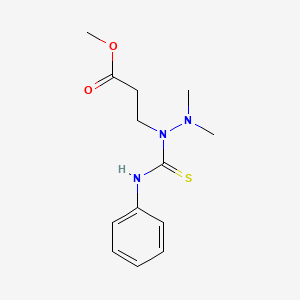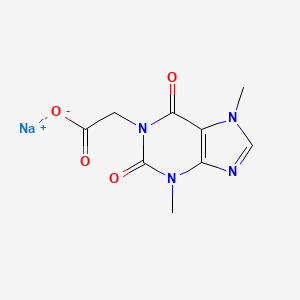
Sodium theobromine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium theobromine acetate is a chemical compound derived from theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulant properties, similar to caffeine, and is used in various applications, including as a vasodilator and diuretic . This compound combines the properties of theobromine with the solubility and reactivity of sodium acetate, making it a versatile compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium theobromine acetate typically involves the reaction of theobromine with sodium acetate. Theobromine can be synthesized through a multi-step process involving the methylation of xanthine derivatives . The reaction conditions for the synthesis of this compound include:
Reagents: Theobromine, sodium acetate, and a suitable solvent (e.g., water or ethanol).
Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix theobromine and sodium acetate under controlled conditions.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Análisis De Reacciones Químicas
Types of Reactions: Sodium theobromine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield theobromine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or halogen groups.
Aplicaciones Científicas De Investigación
Sodium theobromine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its vasodilatory and diuretic properties, similar to theobromine.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mecanismo De Acción
The mechanism of action of sodium theobromine acetate involves its interaction with adenosine receptors in the body . Theobromine, the active component, acts as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system. This results in effects such as vasodilation, increased respiratory rate, and mild diuretic activity .
Comparación Con Compuestos Similares
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory conditions.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects.
Comparison:
Uniqueness: Sodium theobromine acetate is unique due to its combination of theobromine’s pharmacological properties with the solubility and reactivity of sodium acetate. This makes it more versatile in various applications compared to its counterparts.
Solubility: this compound has improved solubility compared to theobromine alone, making it more suitable for certain applications.
Propiedades
Número CAS |
32245-40-2 |
|---|---|
Fórmula molecular |
C9H9N4NaO4 |
Peso molecular |
260.18 g/mol |
Nombre IUPAC |
sodium;2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
HBRJTAOFEGTXSY-UHFFFAOYSA-M |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
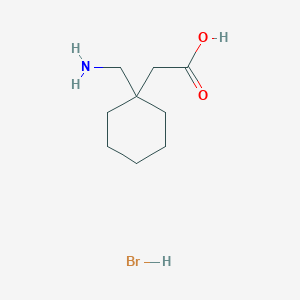
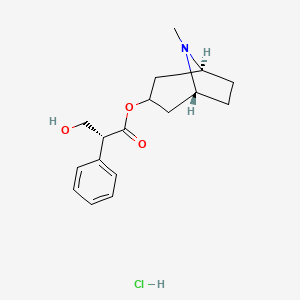
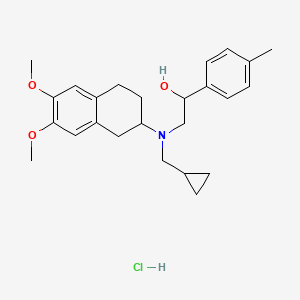
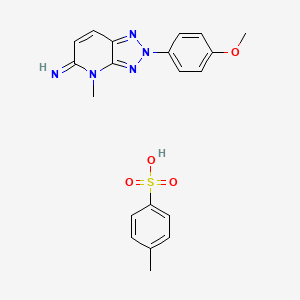


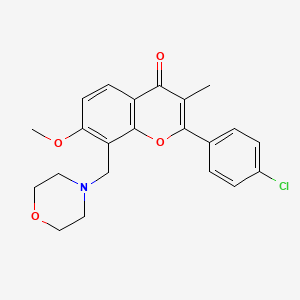
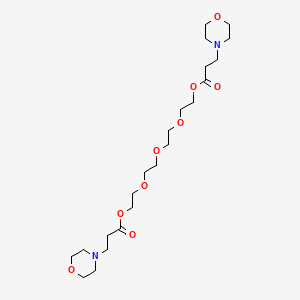
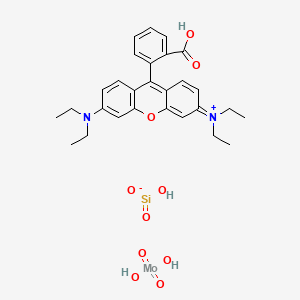
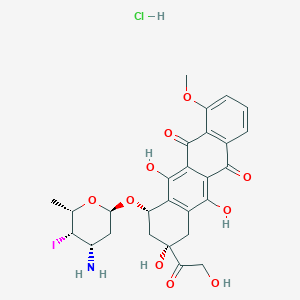

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
